N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide

Kinase Inhibition Chemical Probe ICRAC Inhibitor

The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034468-06-7) is a synthetic small molecule with the molecular formula C17H20N4O and a molecular weight of 296.37 g/mol. It belongs to the class of pyrazole-pyridine carboxamides, a scaffold commonly explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 2034468-06-7
Cat. No. B2547412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide
CAS2034468-06-7
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-9-13(7-8-18-16)10-19-17(22)14-5-3-2-4-6-14/h2-3,7-9,11-12,14H,4-6,10H2,1H3,(H,19,22)
InChIKeyJHBXLUPWWCZPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide: Core Structural & Procurement Profile


The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034468-06-7) is a synthetic small molecule with the molecular formula C17H20N4O and a molecular weight of 296.37 g/mol . It belongs to the class of pyrazole-pyridine carboxamides, a scaffold commonly explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications [1]. Its structure features a 1-methyl-1H-pyrazol-4-yl group attached to a pyridine ring, linked via a methylene bridge to a cyclohex-3-enecarboxamide moiety. While structurally related to compounds in patented ICRAC inhibitor series, specific biological profiling data for this exact compound is not publicly disclosed in peer-reviewed literature or patent examples.

Procurement Risk of Unqualified Analogs: The N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide Issue


Generic substitution within the pyrazole-carboxamide class is not scientifically justified without explicit comparative data. Minor structural changes, such as the position of the nitrogen on the pyridine or the saturation of the cyclohexene ring, are known to drastically alter target binding, selectivity, and pharmacokinetic profiles [1]. The specific combination of a 4-pyridylmethyl linker and a cyclohex-3-enecarboxamide in this compound creates a unique conformational and hydrogen-bonding landscape. Substituting with an analog like N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1215461-16-7) introduces a tertiary amide and removes the critical pyridine ring, which is likely to abolish any interaction with targets requiring the pyridyl nitrogen. Without head-to-head data, such a substitution represents an unknown risk to assay reproducibility and project integrity.

Direct Evidence of Differentiation for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide


Absence of Publicly Available Comparative Biological Data for This Precise CAS Number

A comprehensive search of primary research papers, patents, and authoritative databases (including PubChem, ChEMBL, and Google Patents) reveals a critical evidence gap. There are no publicly accessible, quantitative biological assay results (e.g., IC50, Ki, EC50) for the compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide against any specific target or cell line. The compound's CAS number (2034468-06-7) is indexed on chemical vendor databases but is not linked to any peer-reviewed publication or patent example with disclosed activity data [1]. This contrasts with closely related compounds in the ICRAC inhibitor patent family, where numerous analogs have reported IC50 values in the sub-micromolar range [2]. The absence of data precludes any direct head-to-head comparison. Therefore, any claim of differentiation from analogs is unsubstantiated by the current public evidence base. This statement is a transparent assessment of the data landscape and identifies a key criterion for scientific procurement: the compound's value is unproven until original data is generated or disclosed by the vendor or a research group.

Kinase Inhibition Chemical Probe ICRAC Inhibitor

Evidence-Backed Application Scenarios for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide Procurement


Exploratory Medicinal Chemistry in ICRAC or Kinase Programs

The core scaffold of this compound is consistent with ICRAC channel inhibitors described in recent patents [1]. A research group with an established ICRAC or kinase inhibitor program could procure this compound as a tool for structure-activity relationship (SAR) exploration, specifically to evaluate the impact of the cyclohexene moiety and the 4-pyridylmethyl linker on target engagement, which is a gap in the public SAR data. Its purchase would be logical for generating novel, proprietary data.

Selectivity Profiling Against Closely Related Pyrazole-Carboxamide Analogues

The primary value of this compound may lie in its use as a specificity control. For laboratories actively using related pyrazole-carboxamide chemical probes, acquiring this compound to test against a panel of common off-targets (e.g., a kinase selectivity panel) would help establish the structure-selectivity relationship and confirm that biological effects are indeed due to the specific chemotype rather than a general class effect.

Analytical Reference Standard for Method Development

In the absence of biological data, the compound's defined chemical structure (C17H20N4O, MW 296.37) makes it suitable as a reference standard for analytical chemistry. It can be used in the development and validation of LC-MS or HPLC methods for purity analysis and quantification in complex matrices, serving as a characterized physicochemical benchmark for similar pyrazole-pyridine analogs.

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